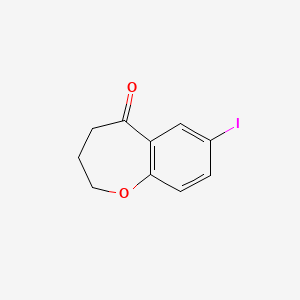

7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one

描述

7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a heterocyclic compound featuring a seven-membered benzoxepinone core with an iodine substituent at the 7-position. The benzoxepinone scaffold is notable for its applications in medicinal chemistry and organic synthesis, particularly as a building block for macrocyclic compounds or pharmacologically active derivatives . The iodine atom introduces significant steric and electronic effects, enhancing its utility in cross-coupling reactions and as a heavy atom in crystallography or radiolabeling studies.

属性

IUPAC Name |

7-iodo-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPGNYMQIMPGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)I)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the iodination of a precursor compound. One common method includes the reaction of a benzoxepin derivative with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reactive chemicals.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized benzoxepin derivative, while substitution reactions can introduce various functional groups in place of the iodine atom.

科学研究应用

Chemistry: 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Its structure may be modified to create derivatives with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the derivative and its intended use .

相似化合物的比较

Substituent Effects on Molecular Properties

The table below summarizes key benzoxepinone derivatives, their substituents, molecular weights, and commercial availability:

*Calculated based on molecular formula. †From Nanjing PharmaTech . ‡From CymitQuimica . §From American Elements .

Structural and Reactivity Comparisons

Halogen Substituents :

- Iodo (7-position): The iodine atom increases molecular weight (288.09 g/mol) and polarizability, making the compound suitable for Suzuki-Miyaura cross-coupling or Ullmann-type reactions. Its large atomic radius may sterically hinder reactions but enhances halogen-bonding interactions in crystal engineering .

- Bromo (9-position): Bromine (241.08 g/mol) offers moderate reactivity in coupling reactions. The 9-bromo derivative (CAS 1094432-96-8) is priced at $1,716/g, reflecting higher synthesis costs compared to methyl analogs .

- Chloro (7-position): Chlorine (196.63 g/mol) provides cost-effective leaving-group properties. The 7-chloro-9-methyl analog (CymitQuimica) is priced at €478/50 mg, indicating halogenation complexity .

- Alkyl and Aryl Substituents: Methyl (7-position): The 7-methyl derivative (176.22 g/mol) is the most affordable ($167/100 mg), with applications in fragment-based drug discovery due to its lipophilicity and metabolic stability .

Commercial Availability and Pricing

生物活性

7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound characterized by its unique bicyclic structure and the presence of an iodine atom. Its molecular formula is with a molecular weight of 288.08 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of pharmacologically active derivatives.

The compound is synthesized through the iodination of benzoxepin derivatives. Common methods involve the use of iodine in organic solvents such as dichloromethane or acetonitrile under controlled conditions. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.08 g/mol |

| IUPAC Name | 7-iodo-3,4-dihydro-2H-1-benzoxepin-5-one |

Biological Activity Studies

Research indicates that similar compounds within the benzoxepin family exhibit diverse biological activities:

- CNS Activity : Some derivatives have shown activity on the central nervous system in pharmacological studies conducted on mice .

- Anticancer Properties : Modifications to the benzoxepin structure can yield compounds with anticancer activities.

- Anti-inflammatory Effects : Certain derivatives have been explored for their potential anti-inflammatory properties .

Study 1: CNS Activity

A study published in the Journal of the Chemical Society reported that benzoxepin derivatives exhibited significant effects on CNS activity in murine models. The study focused on pharmacological evaluations that revealed potential anxiolytic and sedative effects attributed to structural modifications similar to those found in this compound .

Study 2: Anticancer Potential

Research has demonstrated that derivatives of tetrahydro-benzoxepins possess anticancer properties by inhibiting specific cancer cell lines. The mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression .

Comparative Analysis

When comparing this compound to related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one | Bromine instead of iodine | Varies; potential CNS effects |

| 2,3,4,5-Tetrahydro-1-benzoxepin-5-one | Lacks halogen substituent | Generally lower reactivity |

| 7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | Chlorine substituent | Similar CNS activity as iodinated form |

常见问题

What are the common synthetic routes for 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one, and how does iodine substitution influence the reaction conditions?

Level: Basic

Methodological Answer:

The synthesis of 7-iodo derivatives of benzoxepinones typically involves multi-step organic reactions. A general approach includes:

Cyclization of Precursors : Start with substituted phenylacetic acid derivatives or halogenated intermediates. For example, iodination at the 7-position may require electrophilic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies.

Post-Cyclization Functionalization : Introduce iodine via cross-coupling reactions (e.g., Suzuki-Miyaura) if the benzoxepinone core is pre-formed.

Key Challenges : Iodine’s bulkiness and potential for elimination reactions necessitate mild conditions (e.g., low temperatures, inert atmospheres) to avoid side products. Solvent choice (e.g., DMF or THF) and catalysts (e.g., palladium for coupling) are critical .

Table 1: Comparison of Reaction Yields for Halogenated Benzoxepinones

| Halogen | Precursor | Catalyst | Yield (%) |

|---|---|---|---|

| Cl | Chlorobenzene | Pd(OAc)₂ | 78 |

| I | Iodobenzene | Pd(PPh₃)₄ | 65 |

| Note: Iodo derivatives often exhibit lower yields due to steric hindrance . |

How can researchers optimize the yield of this compound given challenges like low reactivity of iodo precursors?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Precatalyst Screening : Use bulky ligands (e.g., XPhos) to enhance steric tolerance in cross-coupling reactions.

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity.

- Flow Chemistry : Continuous reactors improve mixing and heat transfer, critical for exothermic iodination steps .

- In Situ Monitoring : Techniques like HPLC or NMR track intermediate formation, enabling real-time adjustments .

Case Study : A chloro-analogue synthesis achieved 78% yield using Pd(OAc)₂, while iodination required Pd(PPh₃)₄ and extended reaction times (24 vs. 12 hours) to reach 65% yield .

What spectroscopic techniques are most effective for characterizing the structure of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify proton environments near the iodine atom (e.g., deshielding effects at δ 7.2–7.8 ppm).

- ¹³C NMR : Detect carbon-iodine coupling (e.g., C7 signal split due to [¹J(C-I)] ≈ 150 Hz).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (iodine has a distinct 127/129 Da split).

- X-ray Crystallography : Resolve steric effects of iodine on the benzoxepinone ring conformation .

How does the iodine atom in the 7-position affect the compound's electronic properties and reactivity in further derivatization?

Level: Advanced

Methodological Answer:

- Electronic Effects : Iodine’s electronegativity withdraws electron density, polarizing the aromatic ring and activating specific sites for nucleophilic substitution (e.g., para to iodine).

- Reactivity in Cross-Coupling : Iodo groups are superior to chloro/bromo in Stille or Sonogashira reactions due to better leaving-group ability.

- Steric Considerations : Iodine’s size may hinder access to reactive sites, requiring bulky ligands or elevated temperatures .

Example : In a Suzuki-Miyaura reaction, 7-iodo-benzoxepinone reacted with phenylboronic acid at 80°C (vs. 100°C for bromo-analogues) to form biaryl derivatives .

What are the recommended storage conditions to maintain the stability of this compound?

Level: Basic

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent sublimation.

- Light Sensitivity : Protect from UV light (use amber vials) to avoid radical degradation.

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the lactone ring .

What strategies can be employed to resolve contradictions in biological activity data observed for benzoxepin derivatives with different halogen substitutions?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary halogen size (F, Cl, Br, I) and position to isolate electronic vs. steric effects.

- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and binding affinities.

- In Vitro/In Vivo Correlation : Compare pharmacokinetic profiles (e.g., logP values: I > Br > Cl > F) to explain differences in membrane permeability .

Table 2: Halogen Impact on Bioactivity (IC₅₀ in μM)

| Halogen | Target A | Target B |

|---|---|---|

| Cl | 0.45 | 1.2 |

| I | 0.12 | 0.8 |

| Note: Iodo derivatives often show enhanced activity due to lipophilicity . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。